The synthesis of Risperidone E-Oxime involves several key steps, primarily focusing on the reaction of intermediates derived from risperidone. One notable method includes the reaction of a halo compound with an oxime in a solvent and a base, typically conducted at temperatures ranging from 10°C to 40°C, followed by refluxing for 4 to 10 hours to facilitate the formation of the desired product.
In another synthesis approach, the process utilizes enriched Z-isomer oxime intermediates, which can be obtained through various techniques such as isomeric enrichment and cyclization reactions. The Z-isomer is crucial for enhancing the yield of risperidone during its synthesis . The cyclization step converts the oxime into a benzoisoxazole structure, which is integral to the final product.
Risperidone E-Oxime has a complex molecular structure characterized by its oxime functional group attached to a benzisoxazole moiety. Its molecular formula is C23H28F2N4O2, indicating the presence of various functional groups including fluorine atoms and nitrogen heterocycles. The structural analysis reveals that it consists of a piperidine ring and a benzisoxazole framework, which contribute to its pharmacological properties.
The stereochemistry of risperidone E-Oxime can influence its interaction with biological targets, particularly its isomeric forms (Z and E), which have different biological activities and affinities for receptors in the central nervous system.
Risperidone E-Oxime participates in several chemical reactions including oxidation, reduction, and substitution. Common reagents for these reactions include hydroxylamine for oximation and various bases for cyclization reactions.
The outcomes of these reactions depend significantly on the specific conditions and reagents used, leading to various derivatives that may possess distinct pharmacological properties.
Risperidone E-Oxime exerts its effects primarily through antagonism at dopaminergic D2 receptors and serotonergic 5-HT2A receptors in the brain. This dual-action mechanism helps mitigate symptoms associated with psychotic disorders by modulating neurotransmitter activity.
Risperidone E-Oxime exhibits specific physical and chemical properties that are critical for its application in pharmacology:
These properties are essential for understanding how risperidone E-Oxime behaves in biological systems and during pharmaceutical formulation.
Risperidone E-Oxime has several scientific applications:
Risperidone E-oxime is formally named as 3-[2-[4-[(E)-(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (CAS No. 691007-09-7) [6] [9]. Its molecular formula is C₂₃H₂₈F₂N₄O₂, with a molecular weight of 430.49 g/mol [2] [6]. The "E" designation specifies the antiperiplanar orientation of the oxime moiety (–C=NOH), where the hydroxyl group resides opposite to the 2,4-difluorophenyl ring. This stereochemistry critically influences intermolecular interactions and crystallinity. The Z-isomer remains synthetically accessible but is pharmacologically distinct and less characterized [6] [8].
No published single-crystal X-ray diffraction data exist for Risperidone E-oxime. However, its solid-state behavior can be inferred from handling recommendations: It is typically stored at –20°C in sealed, dry containers, suggesting sensitivity to environmental conditions [6] [8]. Predictive crystallography indicates potential polymorphic forms due to:
Table 1: Key Structural Properties of Risperidone E-Oxime
Property | Value/Description |
---|---|
Molecular Formula | C₂₃H₂₈F₂N₄O₂ |
Molecular Weight | 430.49 g/mol |
Configuration | E-isomer (synperiplanar for C=N bond) |
Hydrogen Bond Donors | 1 (oxime –OH) |
Hydrogen Bond Acceptors | 6 |
Rotatable Bonds | 5 |
Topological Polar Surface Area | 70.7 Ų |
While experimental spectra are not publicly available, predicted NMR signatures based on molecular structure include:
Under ESI-MS conditions, Risperidone E-oxime (MW 430.49) displays:
Table 2: Summary of Spectroscopic Techniques for Risperidone E-Oxime Characterization
Technique | Key Diagnostic Features |
---|---|
¹H NMR | Oxime –OH (δ 10.8–11.2 ppm); imine proton (δ 7.6–7.8 ppm) |
¹³C NMR | Oxime C=N (δ 150–155 ppm); pyrimidinone C=O (δ 160–165 ppm) |
¹⁹F NMR | ortho-F (δ –115 ppm); para-F (δ –118 ppm) |
MS | [M+H]⁺ at m/z 431.3; major fragments at 191.1, 307.2 |
Risperidone (C₂₃H₂₂FN₄O₂; MW 410.49 g/mol) differs from its E-oxime via:
Table 3: Structural Comparison of Risperidone and Risperidone E-Oxime
Property | Risperidone | Risperidone E-Oxime |
---|---|---|
Molecular Formula | C₂₃H₂₂FN₄O₂ | C₂₃H₂₈F₂N₄O₂ |
Molecular Weight | 410.49 g/mol | 430.49 g/mol |
Key Functional Group | Benzisoxazole (F-containing) | (E)-Oxime attached to difluorophenyl |
Hydrogen Bond Donors | 0 | 1 |
Hydrogen Bond Acceptors | 5 | 6 |
clogP (Predicted) | 3.7 | 3.3 |
Role | Active pharmaceutical ingredient | Synthesis impurity |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: